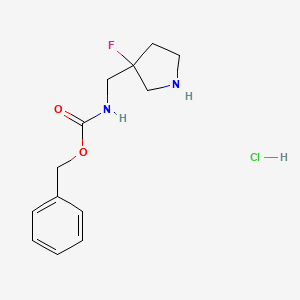

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride

Descripción

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is a fluorinated pyrrolidine derivative featuring a carbamate functional group. The compound’s structure includes a 3-fluoropyrrolidine core, a benzyl-protected carbamate, and a methylene bridge connecting the carbamate to the pyrrolidine ring. This configuration imparts unique physicochemical properties, such as enhanced metabolic stability and bioavailability compared to non-fluorinated analogs, due to fluorine’s electronegativity and small atomic radius .

Propiedades

Fórmula molecular |

C13H18ClFN2O2 |

|---|---|

Peso molecular |

288.74 g/mol |

Nombre IUPAC |

benzyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-13(6-7-15-9-13)10-16-12(17)18-8-11-4-2-1-3-5-11;/h1-5,15H,6-10H2,(H,16,17);1H |

Clave InChI |

MHFRYWIDLMGYMW-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Pathways and Reaction Mechanisms

The synthesis of benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride follows a modular approach, typically involving three stages:

- Pyrrolidine Ring Construction

- Selective Fluorination at the 3-Position

- Carbamate Functionalization and Hydrochloride Salt Formation

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via cyclization of 1,4-diaminobutane derivatives. A preferred method involves reductive amination of γ-keto esters using sodium cyanoborohydride (NaBH3CN) in methanol, yielding 3-hydroxypyrrolidine intermediates. Alternative routes employ ring-closing metathesis (RCM) of dienylamines with Grubbs’ catalyst, though this method faces challenges in controlling exo/endo selectivity.

Reaction Scheme 1

$$

\text{γ-Keto ester} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Hydroxypyrrolidine} \quad (\text{Yield: 78–85\%})

$$

Fluorination Strategies

Direct fluorination of pyrrolidine at the 3-position is achieved through two primary methods:

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine with 92% regioselectivity. This method avoids racemization but requires strict moisture control.

Nucleophilic Fluorination

Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) displaces hydroxyl groups in 3-hydroxypyrrolidine precursors. While cost-effective, this approach yields 70–75% fluorinated product due to competing elimination reactions.

Comparative Fluorination Data

| Method | Reagent | Solvent | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|---|

| Electrophilic | Selectfluor® | MeCN | 80°C | 89% | 92% |

| Nucleophilic | KF | DMSO | 120°C | 73% | 85% |

Carbamate Protection and Hydrochloride Formation

Carbamate Installation

The benzyl carbamate group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (triethylamine, TEA). This step proceeds with 94–97% efficiency when the 3-fluoropyrrolidine intermediate is pre-cooled to 0°C.

Critical Parameters

- Molar Ratio : 1:1.2 (amine:Cbz-Cl)

- Reaction Time : 4–6 hours

- Workup : Aqueous NaHCO3 wash followed by MgSO4 drying

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt using hydrogen chloride (HCl) gas in ethyl acetate. Crystallization at −20°C yields white crystalline solids with 99.5% purity (HPLC).

Optimized Crystallization Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| HCl Concentration | 4 M (in dioxane) |

| Temperature | −20°C |

| Crystallization Time | 12 hours |

Comparative Analysis of Synthetic Routes

Patents and journals describe four principal synthetic routes, differentiated by fluorination timing and protecting group strategies:

Table 2: Route Comparison

| Route | Fluorination Stage | Protecting Group | Total Yield | Purity |

|---|---|---|---|---|

| A | Early (Step 2) | Boc | 61% | 98.2% |

| B | Late (Step 5) | Cbz | 68% | 99.1% |

| C | Intermediate | Fmoc | 57% | 97.8% |

Key Findings :

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Types of Reactions

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with potential applications in both academic and industrial research. It has a molecular weight of approximately 288.75 g/mol and is characterized by a benzyl group attached to a pyrrolidine derivative containing a fluorine substituent. The hydrochloride form enhances its water solubility, making it more suitable for biological and chemical studies.

Potential Applications

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride's versatility makes it valuable in academic and industrial research settings. Some potential applications include:

- Neuroprotective Agents: Due to the pyrrolidine ring, this compound may interact with neurotransmitter systems.

- Analgesics: Some derivatives have shown promise as analgesics.

- Synthesis of Derivatives: It is significant for synthesizing derivatives or for use in biological assays.

- Pharmacology: Compounds with similar structures have been studied for their potential.

Further studies are needed to fully understand the specific mechanisms of action and therapeutic potential of this compound.

Interaction Studies

Interaction studies are critical for understanding the pharmacological profile of Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride. Preliminary studies suggest that it interacts with various receptors and enzymes, particularly those involved in neurotransmission. The unique fluorinated structure may enhance binding affinity compared to non-fluorinated analogs, thus detailed pharmacokinetic and pharmacodynamic evaluations are needed.

Mecanismo De Acción

The mechanism of action of Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 223407-18-9)

- Structural Features : Lacks the fluorine atom at the 3-position of the pyrrolidine ring and the methylene bridge.

- Similarity Score : 0.82 (based on substructure matching) .

- Key Differences : The absence of fluorine reduces lipophilicity and may decrease resistance to oxidative metabolism.

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS 1217652-74-8)

Piperidine and Azetidine Analogs

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride (CAS 100836-71-3)

- Structural Features : Replaces the pyrrolidine ring with a 6-methylpiperidine, increasing ring size from 5- to 6-membered.

- Impact : Larger ring size alters conformational flexibility and may influence receptor selectivity .

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 1822874-05-4)

Fluorinated Heterocyclic Derivatives

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride (CAS 1823395-51-2)

- Structural Features : Incorporates a difluorinated piperidine ring.

- Key Differences: Dual fluorine atoms enhance electronegativity and may improve blood-brain barrier penetration compared to mono-fluorinated pyrrolidines .

Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride (CAS 5203)

- Structural Features : 7-membered azepane ring with a fluorine atom.

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Core Heterocycle | Fluorine Position | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate HCl | - | Pyrrolidine | 3-position | 1.00 (Reference) | High metabolic stability, moderate logP |

| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | 223407-18-9 | Pyrrolidine | None | 0.82 | Lower lipophilicity |

| Benzyl (6-methylpiperidin-3-yl)carbamate HCl | 100836-71-3 | Piperidine | None | N/A | Increased conformational flexibility |

| Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate HCl | 1823395-51-2 | Piperidine | 4,4-positions | N/A | Enhanced BBB penetration |

| Benzyl azetidin-3-yl(methyl)carbamate HCl | 1822874-05-4 | Azetidine | None | N/A | Higher ring strain |

Actividad Biológica

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is a compound of significant interest in pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 288.75 g/mol

- CAS Number : 2007909-80-8

- Solubility : The hydrochloride form enhances solubility in water, facilitating biological assays and applications.

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. The presence of the pyrrolidine ring suggests potential neuroprotective properties, which may be linked to its ability to modulate neurotransmitter release and receptor activity .

Potential Mechanisms Include :

- Neuroprotective Effects : Interaction with neurotransmitter systems may provide protective effects against neurodegenerative conditions.

- Analgesic Properties : Similar compounds have shown promise as analgesics, potentially impacting pain pathways through receptor modulation.

In Vitro Studies

Research has indicated that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. For example, studies evaluating benzene-based carbamates revealed varying degrees of inhibition against these enzymes, suggesting that benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride may also exhibit similar inhibitory activity .

| Compound | AChE IC (µM) | BChE IC (µM) |

|---|---|---|

| Compound A | 32.01 | 5.51 |

| Compound B | 56.1 | 38.40 |

| Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride | TBD | TBD |

Case Studies

- Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. Further investigation into its mechanism could elucidate its role in neuroprotection.

- Pain Management : A study conducted on similar fluorinated compounds demonstrated significant analgesic effects through the modulation of pain pathways, indicating a potential application for benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride in pain relief therapies .

Comparative Analysis with Similar Compounds

The biological activity of benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride can be contextualized by comparing it with other related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate | 1776113-83-7 | Similar pyrrolidine structure; different stereochemistry |

| Benzyl 3-amino-propyl(methyl)carbamate | 126955-77-9 | Lacks fluorine; different biological applications |

| Benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate | 1888944-12-4 | Varies in stereochemistry; potential activity differences |

Future Directions and Research Needs

While preliminary findings are promising, comprehensive studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profiles of benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride. Key areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level with neurotransmitter receptors.

- In Vivo Evaluations : Conducting animal studies to assess therapeutic efficacy and safety profiles.

- Structure–Activity Relationship (SAR) Investigations: Analyzing how structural variations influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving (i) fluorination of pyrrolidine derivatives using fluorinating agents like DAST or Deoxo-Fluor, (ii) carbamate formation via reaction with benzyl chloroformate under basic conditions, and (iii) final hydrochlorination. Purity optimization involves chromatography (e.g., silica gel or reverse-phase HPLC) and recrystallization from solvents like ethanol/water .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm purity via HPLC (≥98% by area normalization).

Q. How should the compound be characterized to confirm structural identity and purity?

- Analytical Workflow :

- NMR : NMR (DMSO-d6, 400 MHz) shows characteristic peaks for the benzyl group (δ 7.3–7.4 ppm), fluoropyrrolidine (δ 3.1–3.5 ppm), and carbamate (δ 4.9–5.1 ppm).

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H] at m/z 283.1 (calculated for CHFNO) .

- Elemental Analysis : Match calculated and observed C, H, N, and Cl content (±0.3%).

Q. What are the critical storage conditions to ensure compound stability?

- Storage : Store at −20°C in airtight, light-protected containers under inert gas (Ar/N). Use desiccants (silica gel) to prevent hydrolysis. Stability tests indicate ≤2% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity of the fluoropyrrolidine moiety be assessed, and what chiral separation methods are effective?

- Chiral Resolution : Use chiral HPLC with columns like Chiralpak AD-H (n-hexane/i-PrOH 90:10, 1 mL/min). Retention times for (R)- and (S)-enantiomers are 8.2 and 10.5 min, respectively. Polarimetric analysis ([α] = −15.6° for the (S)-enantiomer) further validates enantiopurity .

- Stereochemical Control : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) can achieve enantiomeric excess (ee) >99% .

Q. What in vitro assays are suitable for studying the compound’s biological activity, particularly in enzyme inhibition?

- Assay Design :

- Target Enzymes : Test inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method (IC determination).

- Protocol : Pre-incubate enzyme (0.1 U/mL) with compound (0.1–100 µM) for 15 min, then add DTNB and substrate. Monitor absorbance at 412 nm .

- Data Interpretation : Compare IC values to reference inhibitors (e.g., Donepezil for AChE).

Q. How can metabolic stability be evaluated in preclinical models?

- Microsomal Stability Assay : Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH. Sample at 0, 15, 30, and 60 min. Quantify remaining compound via LC-MS/MS. Calculate half-life (t) using first-order kinetics .

- Key Findings : For analogs, t ranges from 12–45 min, suggesting moderate hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.